molecular formula C9H20N2 B13786255 Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI)

Cat. No.: B13786255
M. Wt: 156.27 g/mol
InChI Key: CFEUAONHKPSKAG-UHFFFAOYSA-N
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Description

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) is a chemical compound belonging to the piperazine family. It is characterized by the presence of a piperazine ring substituted with a 2-methyl and a 5-(2-methylpropyl) group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method includes the alkylation of piperazine with 2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of various alkylated piperazine derivatives.

Scientific Research Applications

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an anthelmintic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-propylpyrazine
  • 5-Methyl-2-propylpyrazine

Uniqueness

Piperazine, 2-methyl-5-(2-methylpropyl)-(9CI) is unique due to its specific substitution pattern on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-methyl-5-(2-methylpropyl)piperazine

InChI

InChI=1S/C9H20N2/c1-7(2)4-9-6-10-8(3)5-11-9/h7-11H,4-6H2,1-3H3

InChI Key

CFEUAONHKPSKAG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1)CC(C)C

Origin of Product

United States

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